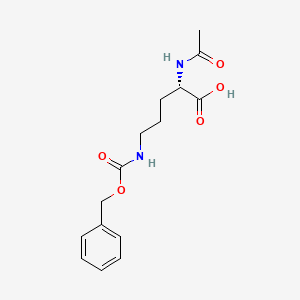

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-acetamido-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-11(18)17-13(14(19)20)8-5-9-16-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNLQIMJKSMXPD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with L-glutamic acid.

Esterification: L-glutamic acid undergoes esterification in the presence of an acidic reagent to form an ester intermediate.

N-Protecting Group Addition: The ester intermediate is then reacted with a 2-haloacetate and an N-protecting agent under basic conditions to form a protected intermediate.

Intramolecular Condensation: The protected intermediate undergoes intramolecular condensation in the presence of a strong base to form a piperidine ring structure.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Nα-Acetyl-L-arginine

- Structure: (2S)-2-Acetamido-5-(diaminomethylideneamino)pentanoic acid .

- Molecular Formula : C₈H₁₆N₄O₃.

- Molecular Weight : 216.24 g/mol .

- Key Differences: Replaces the Cbz group with a guanidino group (diaminomethylideneamino), a hallmark of arginine derivatives. Lacks the benzyloxycarbonyl protection, making it more polar and biologically relevant (e.g., in post-translational modifications) .

- Applications : Used in biochemical studies of acetylated arginine roles in protein function .

(2S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic Acid

- CAS : 3304-51-6 .

- Molecular Formula : C₁₃H₁₈N₂O₄.

- Molecular Weight : 266.29 g/mol .

- Key Differences: Lacks the acetamido group at position 2, featuring a free amino group instead. The absence of acetylation increases reactivity, making it prone to undesired side reactions in peptide synthesis.

- Applications : Intermediate in peptide synthesis where selective deprotection of the Cbz group is required .

(2S)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

- Structure : Features an azido group at position 2 and a tert-butyloxycarbonyl (Boc) group at position 5 .

- Molecular Formula : C₁₀H₁₈N₄O₄.

- Molecular Weight : 258.27 g/mol .

- Key Differences :

- Azido group enables click chemistry applications (e.g., Huisgen cycloaddition).

- Boc group offers stability under basic conditions, contrasting with the acid-labile Cbz group.

- Applications : Useful in bioorthogonal labeling and controlled-release drug delivery systems .

(2S)-2-Amino-5-(hydroxyamino)pentanoic Acid Hydrochloride

- CAS : 37552-52-6 .

- Molecular Formula : C₅H₁₃ClN₂O₃.

- Molecular Weight : 184.62 g/mol .

- Free amino group at position 2 increases susceptibility to oxidation.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability Highlights | Applications |

|---|---|---|---|---|---|

| (2S)-2-Acetamido-5-(benzyloxycarbonylamino)pentanoic acid | C₁₄H₁₉N₃O₅ | 309.33 | Acetamido, Cbz | Stable under basic conditions | Peptide synthesis intermediate |

| Nα-Acetyl-L-arginine | C₈H₁₆N₄O₃ | 216.24 | Acetamido, guanidino | Biologically labile | Protein modification studies |

| (2S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acid | C₁₃H₁₈N₂O₄ | 266.29 | Free amino, Cbz | Acid-stable, base-labile | Orthogonal protection in peptides |

| (2S)-2-Azido-5-(Boc-amino)pentanoic acid | C₁₀H₁₈N₄O₄ | 258.27 | Azido, Boc | Base-stable, light-sensitive | Bioorthogonal chemistry |

| (2S)-2-Amino-5-(hydroxyamino)pentanoic acid HCl | C₅H₁₃ClN₂O₃ | 184.62 | Free amino, hydroxyamino | Oxidative degradation | Metal chelation, redox studies |

Stability and Reactivity Insights

Biological Activity

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid, a derivative of amino acids, has garnered attention in scientific research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive overview based on existing literature.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an acetamido group and a benzyloxycarbonylamino moiety. This structural configuration may contribute to its biological activity by influencing its interaction with various biological targets.

Anticancer Properties

Research indicates that (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Cell Growth : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, thereby reducing tumor growth .

- Targeting Oncogenic Pathways : The compound interacts with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway, which is crucial for cell growth and differentiation .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial and fungal strains. Studies have highlighted:

- Broad-spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential as a therapeutic agent in infectious diseases.

- Mechanism of Action : The antimicrobial effect is believed to result from the disruption of microbial cell membranes and inhibition of essential metabolic processes .

The biological activity of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism and signaling pathways.

- Receptor Modulation : It has been observed to modulate receptor activity, affecting downstream signaling cascades that regulate cell survival and apoptosis.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the effects of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid on colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at concentrations below 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid to achieve high yield and purity?

- Methodological Answer : Synthesis requires precise control of temperature (typically 0–25°C), pH (neutral to slightly acidic), and solvent selection (e.g., dichloromethane or DMF for solubility). Protecting group strategies, such as using benzyloxycarbonyl (Cbz) for amine protection, are critical. Purification via reverse-phase HPLC or recrystallization ensures high purity. Analytical monitoring with NMR and LC-MS at intermediate steps prevents side-product accumulation .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify stereochemistry and functional group integrity (e.g., acetamido and Cbz peaks at δ 1.9–2.1 ppm and δ 5.1–5.3 ppm, respectively) .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection at 210–254 nm assesses purity (>95% ideal for peptide synthesis).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C15H19N3O5, theoretical 321.13 g/mol) .

Q. What safety precautions should be integrated into experimental protocols when handling this compound?

- Methodological Answer : Use fume hoods for weighing and reactions. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. Avoid inhalation by using respirators with organic vapor cartridges. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of this chiral amino acid derivative?

- Methodological Answer : Use chiral auxiliaries or enantiomerically pure starting materials (e.g., L-amino acids). Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Asymmetric hydrogenation or enzymatic resolution may enhance stereocontrol .

Q. What strategies mitigate potential side reactions involving the benzyloxycarbonyl (Cbz) protecting group during peptide synthesis?

- Methodological Answer : Avoid strong acids (e.g., TFA) or hydrogenolysis conditions unless deprotection is intended. Use mild deprotection agents like HBr/AcOH. Stabilize the Cbz group by maintaining inert atmospheres (N2/Ar) during coupling reactions .

Q. How does the choice of solvent and catalyst influence the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility and coupling rates. Catalysts like HOBt/DIC or PyBOP minimize racemization. Optimize molar ratios (1.5–3.0 equivalents of amino acid derivative to resin-bound peptide) for efficient conjugation .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can they be addressed?

- Methodological Answer : The Cbz group is acid-labile, while the acetamido group hydrolyzes under strong bases. Store in pH 4–6 buffers for aqueous solutions. For long-term stability, lyophilize and store under argon. Pre-screen stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can discrepancies in reported synthetic yields be resolved through reaction optimization?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables: temperature, solvent polarity, and catalyst loading. For example, a 22 factorial design can identify interactions between solvent (DMF vs. THF) and temperature (15°C vs. 25°C). Reproducibility requires strict control of moisture levels and reagent quality .

Q. What role does this compound play in the synthesis of complex peptidomimetics, and how can its reactivity be modulated?

- Methodological Answer : The Cbz-protected amine enables selective deprotection for sequential peptide elongation. To modulate reactivity, introduce steric hindrance via tert-butyl esters or use orthogonal protecting groups (e.g., Fmoc for carboxyl termini). Computational modeling (DFT) predicts steric and electronic effects on coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.